4-Bromo-2,5-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

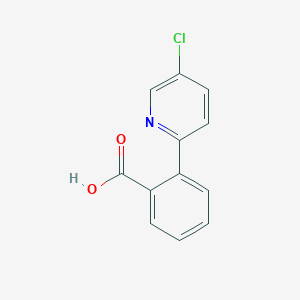

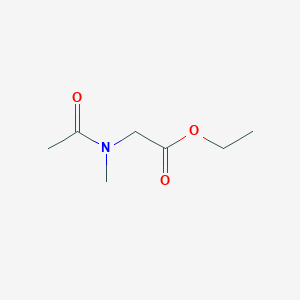

4-Bromo-2,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrF2O2 and its molecular weight is 236.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Derivatives : A study by Ikram et al. (2015) described the synthesis of new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, showing the potential for creating novel compounds using 4-bromo-2,5-difluorophenylboronic acid.

Polymer Synthesis : Rehahn, Schlüter, Wegner, and Feast (1989) explored the synthesis of poly(para-2,5-di-n-hexylphenylene) using 4-bromo-2,5-di-n-hexylbenzeneboronic acid, indicating the usefulness of related boronic acids in polymer chemistry (Rehahn et al., 1989).

Biological Activity

- Pharmacological Aspects : The research by Ikram et al. (2015) also highlighted the pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, of synthesized compounds using boronic acids similar to this compound.

Material Science

Conducting Polymers : In a study focused on conducting polymers, Krebs and Jørgensen (2002) demonstrated the control of energy levels in conducting polymers through fluorine substitution, a process possibly relevant to derivatives of this compound (Krebs & Jørgensen, 2002).

Chromophore Synthesis : Neilson, Budy, Ballato, and Smith (2007) discussed the synthesis of chromophore-containing polymers using intermediates that could be related to this compound, highlighting its potential in creating materials with tailored light emission (Neilson et al., 2007).

Chemical Analysis Techniques

- Derivatization in Chromatography : Ingalls, Minkler, Hoppel, and Nordlander (1984) described the use of a bromophenacyl derivative in the preparation of carboxylic acid derivatives for detection in high-performance liquid chromatography, a technique that may be applicable to compounds like this compound (Ingalls et al., 1984).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2,5-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boronic acid derivative, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the transmetalation of the boronic acid to a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, leading to a wide range of functional groups . These include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical applications .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the boronic acid is crucial for its effectiveness, with pinacol boronic esters being particularly stable and easy to purify .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Bromo-2,5-difluorophenylboronic acid plays a significant role in biochemical reactions, especially in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts. The interaction between this compound and palladium catalysts facilitates the transmetalation process, which is crucial for the formation of carbon-carbon bonds . Additionally, this compound may interact with other biomolecules, although specific interactions in biological systems are less well-documented.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively studied. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. For instance, they can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to form covalent bonds with biomolecules. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds . This process involves the transfer of an organic group from boron to palladium, which is a key step in the coupling reaction. Additionally, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro studies, boronic acids can exhibit time-dependent inhibition of enzymes, which may lead to changes in cellular processes over time

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acids can undergo metabolic transformations, including oxidation and conjugation reactions, which may affect their activity and function

Transport and Distribution

Boronic acids can interact with transporters and binding proteins, which may influence their localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is important for its effective use in biochemical applications.

Subcellular Localization

Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

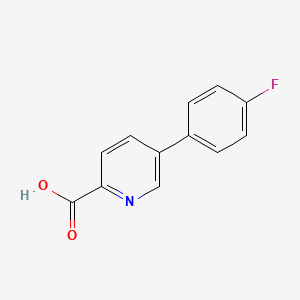

(4-bromo-2,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBIJRFCSHAOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106676-82-7 |

Source

|

| Record name | 4-Bromo-2,5-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)